![molecular formula C12H11ClF2 B2844021 1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287282-21-5](/img/structure/B2844021.png)
1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane
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Description
“1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a structure that has been studied for its potential as a bioisostere in drug molecules . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of BCP derivatives, including “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane”, remains a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . Additionally, a continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” is based on the BCP core. The BCP core is a unique structure that has been incorporated into various drug molecules due to its influence on their permeability, aqueous solubility, and in vitro metabolic stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” include a radical exchange process for the installation of the BCP unit on the xanthate moiety . Additionally, a continuous flow process has been developed to generate [1.1.1]propellane, which can be directly derivatised into various BCP species .Physical And Chemical Properties Analysis
The physico-chemical properties of BCP derivatives, including “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane”, have been studied . The BCP core influences the permeability, aqueous solubility, and in vitro metabolic stability of the molecules it is incorporated into .Mechanism of Action
Future Directions
The future directions for “1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane” and other BCP derivatives likely involve further exploration of their potential as bioisosteres in drug molecules . The development of practical, scalable approaches to these compounds, such as the continuous flow process for generating [1.1.1]propellane , will also be an important area of future research.
properties
IUPAC Name |
1-(chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)9-2-1-8(14)3-10(9)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJNSAMMSVJDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane |
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